2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one
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Overview
Description
2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring substituted with a 3-chlorophenyl group and a methyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiourea and methyl iodide under basic conditions to form the thiazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-4-thiazolidinone: Lacks the methyl group at the 5-position.
2-(3-Chlorophenyl)-5-ethyl-1,3-thiazolidin-4-one: Contains an ethyl group instead of a methyl group.
2-(4-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one: The chlorine atom is at the 4-position of the phenyl ring.
Uniqueness
2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group and the methyl group at the 5-position may enhance its antimicrobial properties compared to similar compounds.
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c1-6-9(13)12-10(14-6)7-3-2-4-8(11)5-7/h2-6,10H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDPWHIBVHAATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(S1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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